N-[1-(5-chlorothiophen-2-yl)propyl]-2-fluorobenzenesulfonamide
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Overview
Description
N-[1-(5-Chlorothiophen-2-yl)propyl]-2-fluorobenzene-1-sulfonamide is a complex organic compound that features a combination of a thiophene ring, a fluorobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Chlorothiophen-2-yl)propyl]-2-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, 5-chlorothiophene-2-carboxylic acid, which undergoes a series of reactions including halogenation, sulfonation, and coupling with a fluorobenzene derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Chlorothiophen-2-yl)propyl]-2-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(5-Chlorothiophen-2-yl)propyl]-2-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(5-Chlorothiophen-2-yl)propyl]-2-fluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorobenzene moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide
- 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide
- (E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide
Uniqueness
N-[1-(5-Chlorothiophen-2-yl)propyl]-2-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorobenzene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C13H13ClFNO2S2 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)propyl]-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H13ClFNO2S2/c1-2-10(11-7-8-13(14)19-11)16-20(17,18)12-6-4-3-5-9(12)15/h3-8,10,16H,2H2,1H3 |
InChI Key |
RABXNQAZBPUEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(S1)Cl)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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